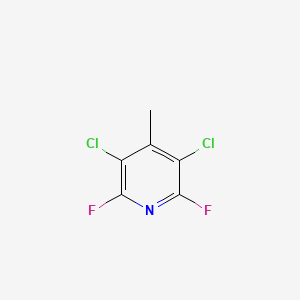
m-PEG48-Mal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
m-PEG48-Mal: is a polyethylene glycol (PEG) linker containing a maleimide group. The maleimide group reacts with thiol groups to form a covalent bond, enabling the connection of biomolecules with thiol groups. The hydrophilic PEG spacer increases solubility in aqueous media .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG48-Mal involves the reaction of methoxypolyethylene glycol with maleic anhydride to introduce the maleimide group. The reaction typically occurs in the presence of a catalyst under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions:
Thiol-Michael Addition Reaction: The maleimide group in m-PEG48-Mal reacts with thiol groups through a thiol-Michael addition reaction.
Substitution Reactions: The maleimide group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Thiol Reagents: Common thiol reagents include cysteine, glutathione, and other thiol-containing biomolecules.
Reaction Conditions: The reactions typically occur at a pH range of 6.5 to 7.5 and at ambient temperature to ensure optimal reactivity and stability.
Major Products Formed:
Applications De Recherche Scientifique
Chemistry:
Bioconjugation: m-PEG48-Mal is widely used in bioconjugation to link proteins, peptides, and other biomolecules through thiol groups
Biology:
Protein Degradation: this compound is used in the synthesis of proteolysis-targeting chimeras (PROTACs) to facilitate selective protein degradation via the ubiquitin-proteasome system.
Medicine:
Drug Delivery: The hydrophilic PEG spacer in this compound enhances the solubility and stability of drug molecules, making it useful in drug delivery systems.
Industry:
Mécanisme D'action
Mechanism: The maleimide group in m-PEG48-Mal reacts with thiol groups through a thiol-Michael addition reaction, forming a stable thioether linkage. This covalent bond enables the connection of biomolecules with thiol groups, facilitating various bioconjugation and modification processes .
Molecular Targets and Pathways:
Comparaison Avec Des Composés Similaires
Methoxypolyethylene glycol maleimide (mPEG-Mal): Similar to m-PEG48-Mal but with different PEG chain lengths.
Methoxypolyethylene glycol succinimidyl carbonate (mPEG-SC): Another PEG linker with a different reactive group.
Uniqueness: this compound is unique due to its specific PEG chain length and maleimide group, which provide optimal solubility, stability, and reactivity for various bioconjugation and modification applications .
Propriétés
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C104H202N2O51/c1-110-8-9-112-12-13-114-16-17-116-20-21-118-24-25-120-28-29-122-32-33-124-36-37-126-40-41-128-44-45-130-48-49-132-52-53-134-56-57-136-60-61-138-64-65-140-68-69-142-72-73-144-76-77-146-80-81-148-84-85-150-88-89-152-92-93-154-96-97-156-100-101-157-99-98-155-95-94-153-91-90-151-87-86-149-83-82-147-79-78-145-75-74-143-71-70-141-67-66-139-63-62-137-59-58-135-55-54-133-51-50-131-47-46-129-43-42-127-39-38-125-35-34-123-31-30-121-27-26-119-23-22-117-19-18-115-15-14-113-11-10-111-7-5-105-102(107)4-6-106-103(108)2-3-104(106)109/h2-3H,4-101H2,1H3,(H,105,107) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVPVJXDAXLVIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C104H202N2O51 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2296.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-5-[4-(hydroxymethyl)triazol-1-yl]-2-phenylpyridazin-3-one](/img/structure/B8006532.png)
![7,7-dimethyl-1-phenyl-8H-oxepino[4,3-c]pyrazole-4,6-dione](/img/structure/B8006534.png)


![(NE)-N-[(4Z)-4-hydroxyimino-3,6,6-trimethyl-1-pyridin-2-yl-7H-indazol-5-ylidene]hydroxylamine](/img/structure/B8006554.png)
![3-bromo-N-[(E)-(6,6-dimethyl-4-oxo-1-phenyl-7H-indazol-5-ylidene)amino]benzamide](/img/structure/B8006556.png)




